molecular formula C18H24N4O3 B4623758 ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate

ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate

Cat. No. B4623758
M. Wt: 344.4 g/mol
InChI Key: XNECKURMICQLGM-UHFFFAOYSA-N
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Description

The compound is part of a broader family of chemicals that are synthesized for various scientific purposes, including the study of their physical and chemical properties, molecular structure analysis, and potential applications in areas like fungicidal activities and plant growth regulation. Although the exact compound you mentioned wasn't directly found, closely related compounds provide a context for understanding the type of research and analysis conducted in this field.

Synthesis Analysis

Synthetic methods for related compounds involve specific reactions such as the treatment of intermediates with ethyl 2-cyano-3,3-dimethylthioacrylate, leading to products that have been structurally confirmed through methods like X-ray diffraction. This suggests a complex synthetic pathway that likely involves multiple steps, each crucial for the final product's formation with desired structural features (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, providing detailed insights into their geometric configuration. For instance, the crystalline structure of a compound synthesized through a related pathway was determined, revealing specific space group, unit cell dimensions, and molecular geometry, which are critical for understanding the compound's chemical reactivity and interactions (L. Minga, 2005).

Scientific Research Applications

Synthetic Methods and Applications

Catalytic Synthesis and Derivative Applications

Ethyl N-(diphenylmethylene)glycinate undergoes various catalytic reactions under solid-liquid phase transfer catalysis conditions, leading to α-alkylated aspartic and glutamic acid derivatives, bicyclic amino acids, and derivatives featuring pyrazolone and isoxazolone moieties. These transformations indicate its utility in synthesizing complex amino acid derivatives and heterocycles, potentially useful in medicinal chemistry and material science (López et al., 1996).

Crystal Structure and Biological Activity

The crystal structure of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing its potential for fungicidal and plant growth regulation activities. This indicates its application in agricultural chemistry for developing new pesticides or plant growth regulators (Minga, 2005).

Catalyst-free Synthesis of Zwitterion Derivatives

Ethyl glyoxalate's reaction with 2-aminopyridines and cyclic 1,3-dicarbonyl compounds for synthesizing 3-hydroxyimidazo[1,2-a]pyridine zwitterion derivatives suggests a catalyst-free method for creating novel zwitterionic compounds. Such derivatives could find applications in pharmaceuticals as intermediates or in materials science for their unique electronic properties (Ghandi et al., 2017).

Corrosion Inhibition

A study on bipyrazole derivatives, including a compound similar in structure to ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate, showed potential activity as corrosion inhibitors. This application is critical for industrial maintenance, suggesting the compound's derivatives could serve as effective corrosion inhibitors in metal processing or preservation (Wang et al., 2006).

properties

IUPAC Name

ethyl 2-[[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-5-25-16(23)10-19-18(24)20-17-13(3)21-22(14(17)4)11-15-8-6-7-12(2)9-15/h6-9H,5,10-11H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNECKURMICQLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=C(N(N=C1C)CC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-{[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]carbamoyl}glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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